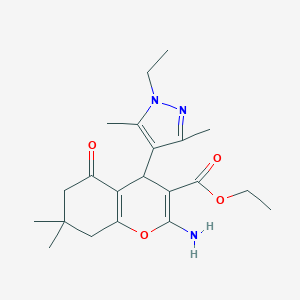![molecular formula C13H12Br2F3NO4 B280267 Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B280267.png)
Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Dibromofluorescein or DIBF and is a derivative of fluorescein.
Mécanisme D'action
The mechanism of action of DIBF involves its ability to bind to specific molecules and emit fluorescence upon excitation. The emission of fluorescence can be used to detect the presence of the labeled molecule in a sample.
Biochemical and Physiological Effects:
DIBF has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has been shown to be non-toxic to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DIBF in lab experiments include its high sensitivity and specificity for labeling molecules. It is also relatively easy to use and has a low cost compared to other fluorescent dyes. However, one limitation of DIBF is that it has a relatively low quantum yield, which can limit its use in some applications.
Orientations Futures
There are several future directions for the use of DIBF in scientific research. One potential application is in the development of biosensors for the detection of specific molecules in biological samples. DIBF could also be used in the development of new imaging techniques for the visualization of biological processes in real-time. Additionally, the development of new derivatives of DIBF could lead to improved sensitivity and specificity for labeling molecules in biological systems.
In conclusion, DIBF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to label molecules and emit fluorescence upon excitation has made it a useful tool in scientific research. While there are limitations to its use, there are several future directions for the development of new applications of DIBF in scientific research.
Méthodes De Synthèse
The synthesis of DIBF involves the condensation of 2,4-dibromophenylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with trifluoroacetic anhydride to obtain ethyl 4-[(2,4-dibromophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate.
Applications De Recherche Scientifique
DIBF has been widely used in scientific research as a fluorescent dye. It has been used to label proteins, DNA, and RNA in various biological studies. DIBF has also been used as a pH indicator and has been shown to be useful in the detection of hydrogen peroxide in biological systems.
Propriétés
Formule moléculaire |
C13H12Br2F3NO4 |
|---|---|
Poids moléculaire |
463.04 g/mol |
Nom IUPAC |
ethyl 4-(2,4-dibromoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H12Br2F3NO4/c1-2-23-11(21)12(22,13(16,17)18)6-10(20)19-9-4-3-7(14)5-8(9)15/h3-5,22H,2,6H2,1H3,(H,19,20) |
Clé InChI |
GYERGPDEXMTSOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=O)NC1=C(C=C(C=C1)Br)Br)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C(CC(=O)NC1=C(C=C(C=C1)Br)Br)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)

![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)